molecular formula C17H16N2O3S B2751891 4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid CAS No. 2060433-22-7

4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2751891
CAS No.: 2060433-22-7
M. Wt: 328.39
InChI Key: JFKLLZMZIJTLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of pyrazoline-containing derivatives featuring a 4-oxobutanoic acid backbone. Its structure comprises a dihydro-1H-pyrazol-1-yl core substituted with phenyl and thiophen-3-yl groups at positions 3 and 5, respectively. Synthesis typically involves cyclization of carbothioamide intermediates with phenacyl bromides (as seen in ) or coupling with succinic anhydride under microwave-assisted conditions (). The compound’s purity (>95% by HPLC) and structural validation via NMR and HRMS align with standard protocols for heterocyclic hybrids .

Properties

IUPAC Name

4-oxo-4-(5-phenyl-3-thiophen-3-yl-3,4-dihydropyrazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(6-7-17(21)22)19-15(13-8-9-23-11-13)10-14(18-19)12-4-2-1-3-5-12/h1-5,8-9,11,15H,6-7,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKLLZMZIJTLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Synthesis

Reaction Conditions :

  • Reactants : Thiophene-3-carbaldehyde (1.0 equiv), acetophenone (1.2 equiv)
  • Catalyst : 40% NaOH (aqueous)
  • Solvent : Ethanol (reflux, 8–12 h)
  • Yield : 75–85%

The α,β-unsaturated ketone forms via base-catalyzed aldol condensation, with the thiophene and phenyl groups introduced regioselectively.

Cyclocondensation to Pyrazoline

Reaction Conditions :

  • Reactants : Chalcone derivative (1.0 equiv), hydrazine hydrate (1.5 equiv)
  • Solvent : Ethanol (reflux, 6–8 h)
  • Yield : 70–80%

The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization to form the 4,5-dihydro-1H-pyrazole ring. The stereochemistry of the substituents (3-phenyl, 5-thiophen-3-yl) is retained during ring closure.

Optimization Strategies

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol outperforms DMF or acetonitrile due to better solubility of the chalcone and milder reflux conditions.
  • Acylation : THF provides optimal polarity for nucleophilic substitution, while temperatures >30°C promote side reactions.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) during chalcone synthesis improves yield by 10%.
  • Microwave Assistance : Cyclocondensation under microwave irradiation (100°C, 30 min) reduces reaction time by 75%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.82 (d, 2H, Ph), 7.45 (m, 5H, Ph/thiophene), 4.21 (q, 2H, CH2), 3.95 (t, 1H, pyrazoline-H), 2.85 (s, 2H, COCH2).
  • IR (KBr) : 1715 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, ketone), 1590 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Classical Acylation 60–70 95–98 Scalability
Microwave-Assisted 75–80 98–99 Reduced time/energy
Solid-Phase Synthesis 50–55 90–92 Ease of purification

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Minimize decomposition during acylation.
  • Crystallization : Use ethanol/water (1:3) for high-purity recovery (85% yield).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of compounds similar to 4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid exhibit antitumor properties. For instance, compounds containing the pyrazole structure have been shown to inhibit dihydrofolate reductase and tyrosine kinases, which are crucial in cancer cell proliferation .

Anti-inflammatory Properties

In silico studies suggest that this compound may function as a potential inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response . The anti-inflammatory effects can be attributed to its ability to modulate pathways associated with inflammation, making it a candidate for further development in treating inflammatory diseases.

Central Nervous System Disorders

The compound has been explored for its potential in treating central nervous system disorders such as Alzheimer's disease. Similar compounds have been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is linked to metabolic syndromes and cognitive decline . The therapeutic implications could extend to conditions characterized by insulin resistance and hypertension.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Study Findings
Antitumor Activity Study A derivative showed significant inhibition of cancer cell lines, suggesting potential for development as an anticancer agent .
Anti-inflammatory Study Molecular docking studies indicated strong binding affinity to 5-lipoxygenase, proposing its use in anti-inflammatory therapies .
CNS Disorders Research Inhibition of key enzymes related to metabolic syndrome was observed, indicating promise for treating Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the carboxylic acid group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s analogs differ primarily in substituents on the pyrazoline ring and aryl groups. Key examples from the evidence include:

Compound ID Substituent at Pyrazoline Position 5 Substituent on Quinoline/Other Moieties Yield (%) Purity (%) Key Spectral Data (¹H NMR δ, ppm)
Target Compound Thiophen-3-yl Phenyl (quinoline absent) ~71% >95 Not explicitly reported
Compound 12 3-Fluorophenyl 6-Chloro-2-oxo-4-phenylquinoline 86 >95 δ 7.60–7.10 (m, aromatic protons)
Compound 13 3-Chlorophenyl 6-Chloro-2-oxo-4-phenylquinoline 86 >95 δ 7.65–7.15 (m, aromatic protons)
Compound 15 3-Methoxyphenyl 6-Chloro-2-oxo-4-phenylquinoline 86 >95 δ 7.55–6.85 (m, aromatic protons)
Compound 24 Phenyl 4-Bromophenyl 86 >95 δ 7.80–7.20 (m, aromatic protons)
Compound 66 4-Trifluoromethylphenyl 2-Oxo-4-phenylquinoline 71 >95 Not explicitly reported

Key Observations :

  • Electron-Donating Groups (EDGs) : Compound 15 (3-Methoxyphenyl) shows reduced electrophilicity, which may decrease metabolic stability but improve solubility .
  • Thiophene vs.

Physicochemical Properties

  • Solubility: The 4-oxobutanoic acid moiety enhances water solubility across all analogs. However, bulky substituents (e.g., 4-bromophenyl in Compound 24) counteract this by increasing molecular rigidity and hydrophobicity .
  • Thermal Stability : Pyrazoline derivatives with halogenated substituents (e.g., Cl, Br) show higher melting points due to stronger intermolecular halogen bonding .

Critical Discussion

The target compound’s thiophen-3-yl substitution distinguishes it from quinoline-containing analogs (e.g., Compounds 12–15), which exhibit broader aromatic conjugation but may face toxicity concerns due to quinoline’s metabolic activation. Additionally, the absence of a quinoline moiety in the target compound simplifies synthesis while retaining the pyrazoline core’s bioactivity .

Limitations : Current evidence lacks direct biological data (e.g., IC₅₀ values), making functional comparisons speculative. Further studies should correlate substituent effects with pharmacokinetic profiles.

Biological Activity

The compound 4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of the compound features a butanoic acid backbone with a pyrazole moiety and a thiophene ring. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been tested against various bacterial strains. One study indicated that pyrazole derivatives could reduce biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections caused by biofilm-forming bacteria .

Anticancer Activity

Research indicates that compounds containing the pyrazole structure demonstrate promising anticancer effects. In vitro studies have reported that certain pyrazole derivatives inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For example, related compounds showed IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, indicating their potential as lead compounds for further development .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in various models, suggesting their utility in treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways associated with inflammation .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
AntimicrobialPyrazole DerivativesReduced biofilm formation
AnticancerPyrazole DerivativesSignificant inhibition of MCF-7 cells
Anti-inflammatoryRelated Pyrazole CompoundsInhibition of cytokines

Mechanistic Insights

The biological activity of This compound can be attributed to its ability to interact with specific biological targets. For instance, its structure allows for binding to enzymes involved in cancer cell proliferation and inflammatory responses. The presence of the thiophene ring may enhance the compound's lipophilicity, improving cellular uptake and efficacy.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid and its derivatives?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Cyclocondensation reactions of hydrazine derivatives with β-keto esters or diketones to form the pyrazoline core.
  • Functionalization via nucleophilic substitution or coupling reactions to introduce thiophene and phenyl groups.
  • Purification using flash chromatography with ethyl acetate/hexane gradients and recrystallization from ethanol or methanol .
  • Key validation : Monitor reaction progress via TLC and confirm final purity (>95%) by HPLC .

Basic: How can spectroscopic techniques (NMR, HPLC) be optimized to characterize this compound?

Answer:

  • 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve signals for the pyrazoline ring protons (δ 3.0–4.5 ppm for diastereotopic CH2) and thiophene protons (δ 6.5–7.5 ppm). Assign stereochemistry using coupling constants (e.g., J = 10–12 Hz for trans-pyrazoline protons) .
  • HPLC : Employ a C18 column with a water/acetonitrile mobile phase (0.1% formic acid) for baseline separation. Retention times should align with structurally analogous pyrazoline derivatives .

Advanced: How do solvent polarity and reaction temperature influence the tautomeric equilibrium of the pyrazoline-thiophene moiety?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the keto form, while non-polar solvents (e.g., toluene) favor enol tautomers. This impacts reactivity in subsequent functionalization steps .
  • Temperature : Elevated temperatures (>80°C) shift equilibrium toward the keto form due to entropic stabilization, as observed in analogous pyrazoline systems .

Advanced: What computational tools are suitable for analyzing the electronic structure and pharmacophore of this compound?

Answer:

  • Multiwfn : Calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map nucleophilic/electrophilic sites. Use Hirshfeld charges to predict hydrogen-bonding interactions .
  • Docking studies : Employ AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2) to assess binding affinity. Validate with MD simulations in GROMACS .

Advanced: How can crystallographic data resolve discrepancies in reported molecular geometries?

Answer:

  • SHELXL refinement : Use high-resolution X-ray data (≤0.8 Å) to model disorder in the thiophene or phenyl rings. Apply TWIN commands for twinned crystals .
  • Validation tools : Check geometric outliers (e.g., bond angles >5° from ideal values) using PLATON or Mercury. Compare with deposited CIF files in the Cambridge Structural Database .

Advanced: What strategies address low yields (<30%) during the final coupling step of the butanoic acid side chain?

Answer:

  • Optimize coupling reagents : Replace EDCl/HOBt with DMTMM for higher efficiency in aqueous conditions.
  • Protect carboxylic acid : Use tert-butyl esters during coupling, followed by TFA deprotection .
  • Monitor intermediates : Use LC-MS to detect side products (e.g., dimerization) and adjust stoichiometry .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

  • Substituent variation : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability.
  • Bioisosteric replacement : Substitute thiophene with furan or pyrrole to modulate solubility and target selectivity .
  • In vitro assays : Test analogs against COX-2 or 5-LOX enzymes to correlate substituent effects with IC50 values .

Advanced: How do conflicting NMR assignments for diastereomers arise, and how can they be resolved?

Answer:

  • NOESY/ROESY : Identify spatial proximity of protons (e.g., thiophene H and pyrazoline CH2) to distinguish cis/trans diastereomers.
  • Dynamic NMR : Heat the sample to coalescence temperature to estimate ΔG‡ for ring inversion .

Advanced: What analytical workflows are recommended for metabolite identification in pharmacokinetic studies?

Answer:

  • LC-HRMS : Use Q-TOF instruments with data-dependent acquisition (DDA) to detect phase I/II metabolites.
  • Fragmentation patterns : Compare MS/MS spectra with synthetic standards of oxidized or conjugated derivatives .

Advanced: How can batch-to-batch variability in crystallinity impact biological assay reproducibility?

Answer:

  • Polymorph screening : Use solvent-drop grinding or slurry conversion to isolate the most thermodynamically stable form.
  • PXRD : Confirm crystallinity and compare dissolution rates in biorelevant media (e.g., FaSSIF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.